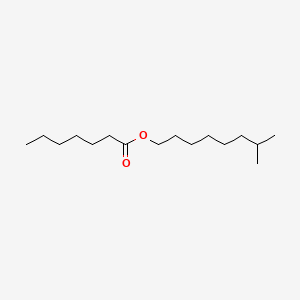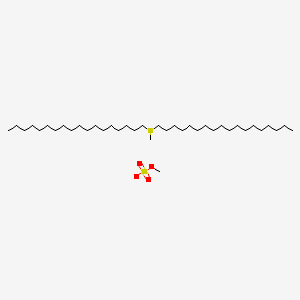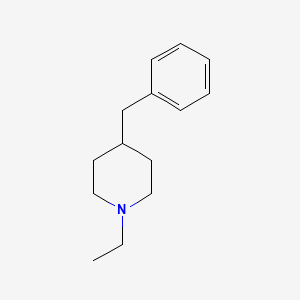
4-Benzyl-1-ethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-ethylpiperidine is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by the presence of a benzyl group at the fourth position and an ethyl group at the first position of the piperidine ring. It is used in various scientific studies and has applications in medicinal chemistry due to its unique pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1-ethylpiperidine typically involves the catalytic hydrogenation of 4-benzylpyridine. The process begins with the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of palladium or rhodium catalysts for the hydrogenation step, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-1-ethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
4-Benzyl-1-ethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its effects on neurotransmitter release and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Benzyl-1-ethylpiperidine involves its role as a monoamine releasing agent. It selectively releases dopamine and norepinephrine over serotonin. The compound also functions as a monoamine oxidase inhibitor (MAOI), with a preference for inhibiting MAO-A. This dual action contributes to its pharmacological effects, including potential therapeutic benefits in treating neurological conditions .
Comparison with Similar Compounds
4-Benzylpiperidine: Similar structure but lacks the ethyl group at the first position.
Benzylpiperazine: Another piperidine derivative with different pharmacological properties.
Tetrahydroisoquinoline: A structurally related compound with distinct biological activities.
Uniqueness: 4-Benzyl-1-ethylpiperidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively release monoamines and inhibit monoamine oxidase sets it apart from other similar compounds .
Properties
CAS No. |
93803-30-6 |
|---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-benzyl-1-ethylpiperidine |
InChI |
InChI=1S/C14H21N/c1-2-15-10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
InChI Key |
ZBKWFCQXPPFOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



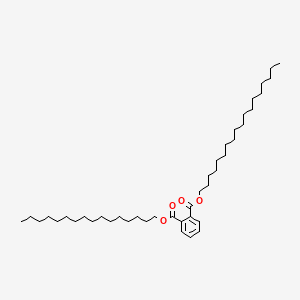



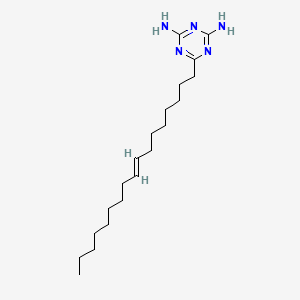


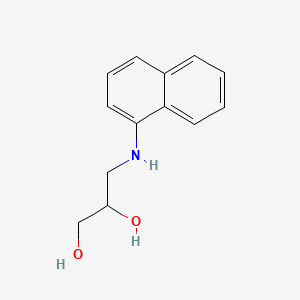
![2,2'-[(3-Bromophenyl)imino]bisethanol](/img/structure/B12661856.png)


